N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidinone core with a 7-oxo group, a 2-thioxo moiety, and a 3-(o-tolyl) substituent. Its structural complexity arises from fused heterocyclic rings and multiple sulfur atoms, which may influence electronic properties and binding interactions .
Properties
Molecular Formula |
C20H15FN4O2S3 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15FN4O2S3/c1-11-4-2-3-5-14(11)25-17-16(30-20(25)28)18(27)24-19(23-17)29-10-15(26)22-13-8-6-12(21)7-9-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
VYZQIAFINSBCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolopyrimidine core: This can be achieved by reacting 2-aminothiazole with a suitable aldehyde and a nitrile under acidic conditions.
Introduction of the 4-fluorophenyl group: This step involves the nucleophilic substitution of a fluorobenzene derivative with the thiazolopyrimidine intermediate.
Attachment of the acetamide group: The final step includes the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolopyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor function: Interacting with receptor sites to alter signal transduction pathways.
Disrupting protein-protein interactions: Binding to key proteins and affecting their interactions with other molecules.
Comparison with Similar Compounds
Analysis :
- The 3-(o-tolyl) group in the target compound introduces steric hindrance compared to the 7-phenyl substituent in Compound 19 . This could reduce binding flexibility but improve selectivity.
Quinazolinone Derivatives ()
Analysis :
- The thiazolo[4,5-d]pyrimidinone core in the target compound has two sulfur atoms versus one in quinazolinones, which may enhance electron-withdrawing effects and influence redox properties.
- Higher melting points in quinazolinones (e.g., 315.5°C for Compound 8 ) suggest greater crystallinity, possibly due to hydrogen bonding from sulfamoyl groups.
Substituent Effects on Reactivity and Properties
- Fluorine Substituents: The 4-fluorophenyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like Compound 20 .
- Alkylation Efficiency : Sodium methylate-mediated alkylation (as in ) is critical for introducing the thioacetamide side chain. Yields for similar reactions range from 68% to 91% , suggesting variability based on substituent bulk.
Biological Activity
N-(4-fluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.50 g/mol. The compound features a fluorophenyl group and a thiazolo[4,5-d]pyrimidine moiety, which are known for their relevance in the development of pharmaceuticals targeting various diseases.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.50 g/mol |
| Functional Groups | Amide, Thiazole, Fluorophenyl |
| Solubility | Soluble in organic solvents |
Research indicates that compounds containing thiazolo[4,5-d]pyrimidine derivatives exhibit significant biological activities such as:
- Antitumor Activity : The compound has shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : It has demonstrated efficacy against various bacterial strains, suggesting its role as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies
- Antitumor Efficacy : A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to the control group.
Table 2: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Study 1 |
| Antimicrobial | Effective against Staphylococcus aureus | Study 2 |
| Anti-inflammatory | Reduces carrageenan-induced edema | Study 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
